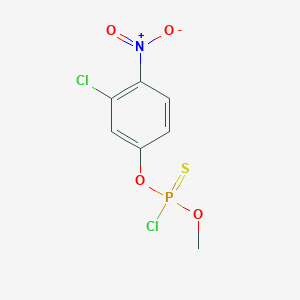
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is a chemical compound used primarily as an intermediate in the synthesis of pesticides, such as Chlorthion. It is known for its role in agrochemical bioregulation and has a molecular formula of C7H6Cl2NO4PS and a molecular weight of 302.06 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate typically involves the reaction of 3-chloro-4-nitrophenol with O-methyl phosphorochloridothioate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can also undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine or other bases are commonly used to facilitate the reaction.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pesticides and other agrochemicals.
Biology: Studying the effects of agrochemical bioregulators on plant growth and development.
Medicine: Investigating potential therapeutic applications of derivatives of the compound.
Industry: Used in the production of pesticides and other chemical products.
Wirkmechanismus
The mechanism of action of O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate involves its interaction with specific molecular targets in pests. The compound inhibits the activity of certain enzymes, leading to the disruption of essential biological processes in the target organisms. This results in the effective control of pest populations in agricultural settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(3-Chloro-4-nitrophenyl) O-Ethyl Phosphorochloridothioate
- O-(3-Chloro-4-nitrophenyl) O-Propyl Phosphorochloridothioate
Uniqueness
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its effectiveness as an intermediate in pesticide synthesis and its role in agrochemical bioregulation make it a valuable compound in the field of agricultural chemistry.
Eigenschaften
Molekularformel |
C7H6Cl2NO4PS |
|---|---|
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
chloro-(3-chloro-4-nitrophenoxy)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H6Cl2NO4PS/c1-13-15(9,16)14-5-2-3-7(10(11)12)6(8)4-5/h2-4H,1H3 |
InChI-Schlüssel |
RSLFKRASDGEXIV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


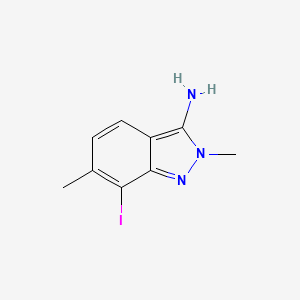


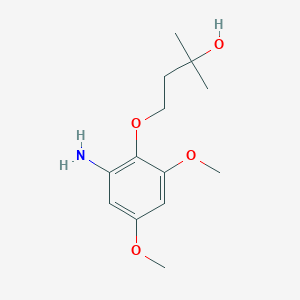
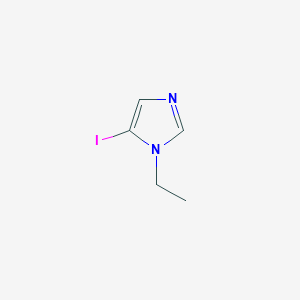
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
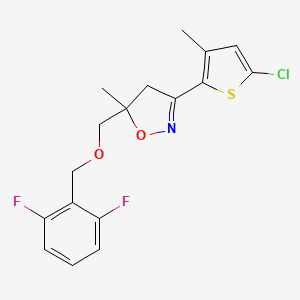
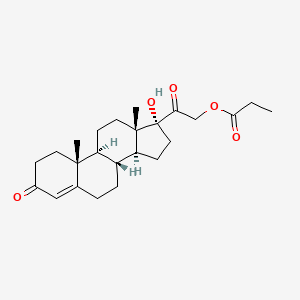
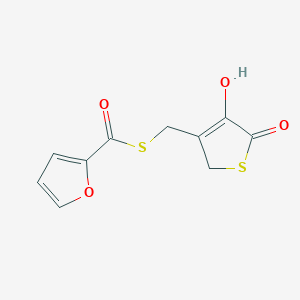

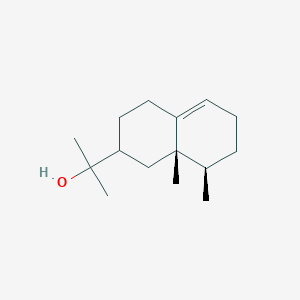
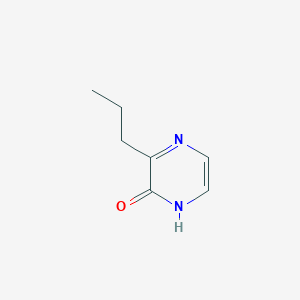
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)

